molecular formula C16H24BrNO3 B6185977 tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate CAS No. 2639391-75-4

tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate

Cat. No. B6185977
CAS RN: 2639391-75-4
M. Wt: 358.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate is a chemical compound with the CAS Number: 2639391-75-4 . It has a molecular weight of 358.28 . The IUPAC name for this compound is tert-butyl (S)- (1- (benzyloxy)-4-bromobutan-2-yl)carbamate .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C16H24BrNO3/c1-16(2,3)21-15(19)18-14(9-10-17)12-20-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,19)/t14-/m0/s1 . This code provides a unique representation of the molecular structure.

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate involves the protection of the amine group, followed by the bromination of the alkyl chain, and finally the coupling of the protected amine with the appropriate carbamate.", "Starting Materials": [ "tert-butyl carbamate", "benzyl alcohol", "4-bromobutan-2-ol", "triethylamine", "acetic anhydride", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "methylene chloride", "diethyl ether", "sodium sulfate" ], "Reaction": [ "Protection of the amine group in tert-butyl carbamate with acetic anhydride and triethylamine to form tert-butyl N-acetylcarbamate", "Bromination of 4-bromobutan-2-ol with hydrochloric acid and sodium bicarbonate to form 4-bromo-1-butanol", "Coupling of benzyl alcohol with 4-bromo-1-butanol using sodium bicarbonate and triethylamine to form 1-(benzyloxy)-4-bromobutan-2-ol", "Protection of the hydroxyl group in 1-(benzyloxy)-4-bromobutan-2-ol with acetic anhydride and triethylamine to form tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate" ] }

CAS RN

2639391-75-4

Product Name

tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate

Molecular Formula

C16H24BrNO3

Molecular Weight

358.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.